(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Triazole to the Butan-2-yl Group: This step involves the alkylation of the triazole ring with a suitable butan-2-yl halide.
Synthesis of the Acrylamide Moiety: The acrylamide group can be introduced through a reaction between an acrylamide precursor and the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the acrylamide moiety can participate in covalent bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJRGZDVMQFBN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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